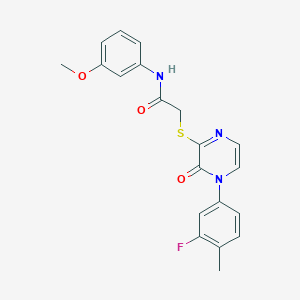

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

The compound 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a thioacetamide derivative featuring a dihydropyrazine core substituted with a 3-fluoro-4-methylphenyl group at position 4 and an N-(3-methoxyphenyl)acetamide moiety linked via a sulfur atom at position 2. This structure combines a heterocyclic scaffold with halogenated and methoxy-substituted aromatic rings, which are common pharmacophores in medicinal chemistry for modulating biological activity and physicochemical properties .

The 3-fluoro-4-methylphenyl substituent introduces steric bulk and electron-withdrawing effects, and the 3-methoxyphenyl group provides electron-donating character, balancing solubility and lipophilicity.

Properties

IUPAC Name |

2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O3S/c1-13-6-7-15(11-17(13)21)24-9-8-22-19(20(24)26)28-12-18(25)23-14-4-3-5-16(10-14)27-2/h3-11H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHJODUEXMZPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential pharmacological properties. This article reviews its biological activity based on various research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thioether linkage and a dihydropyrazine core, which may contribute to its biological activity. The presence of a fluorinated aromatic ring and a methoxy group suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thioether group may facilitate binding interactions that modulate the activity of these targets, leading to various pharmacological effects.

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain protein kinases involved in cell proliferation and survival pathways. This inhibition could potentially lead to reduced tumor growth in cancer models.

- Antioxidant Activity : The presence of the methoxy group has been associated with antioxidant properties, which may help in mitigating oxidative stress-related cellular damage.

Pharmacological Applications

1. Anticancer Activity :

Research indicates that compounds similar to 2-((4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that related thioether compounds can induce apoptosis in cancer cells by activating caspase pathways .

2. Anti-inflammatory Effects :

The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines in vitro, indicating a possible therapeutic role in inflammatory diseases .

Study 1: Anticancer Efficacy

In a study assessing the anticancer effects of related compounds, researchers found that thioether derivatives significantly inhibited the growth of various cancer cell lines (e.g., breast and prostate cancer). The mechanism was linked to the modulation of cell cycle regulators and induction of apoptosis through mitochondrial pathways.

Study 2: In Vivo Anti-inflammatory Activity

Another investigation involved the evaluation of a thioether compound in an animal model of arthritis. Results demonstrated a marked reduction in joint inflammation and pain, attributed to decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Data Table

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues from Patent and Chemical Databases

Several structurally related compounds have been synthesized and characterized, differing primarily in substituents on the phenyl rings and the heterocyclic core. Key analogs include:

Key Observations:

Halogenation Effects: The 3-fluoro-4-methylphenyl group in the target compound replaces chlorine or additional fluorine atoms in analogs (e.g., 3-Cl,4-F in ). Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance metabolic stability compared to chlorine .

Methoxy Substitution Patterns :

- The 3-methoxyphenyl group in the target compound contrasts with 2,4-dimethoxyphenyl (CAS 899744-02-6), where additional methoxy groups may increase steric hindrance and alter binding affinity .

- In CAS 899759-80-9, the 5-chloro-2-methoxyphenyl substituent combines halogenation and methoxy positioning to optimize electronic and spatial interactions .

Molecular Weight and Lipophilicity :

- The target compound’s estimated molecular weight (423.4) is lower than analogs with chlorine or additional fluorine atoms (e.g., 449.9 in ), suggesting improved bioavailability.

- Lipophilicity (logP) is likely modulated by the balance between fluorine’s electron-withdrawing effects and methoxy’s electron-donating character.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.